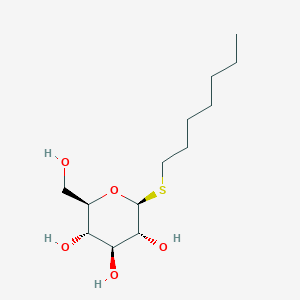

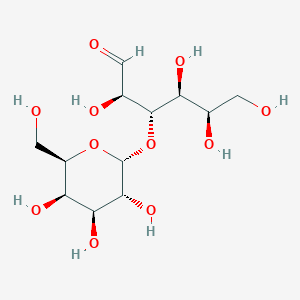

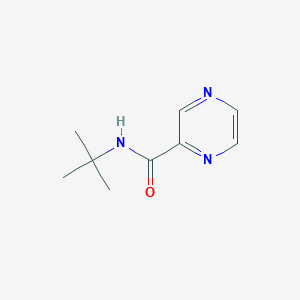

![molecular formula C21H21NO4S B043831 (2S,5R)-Benzhydryl 3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate 4-oxide CAS No. 123285-28-9](/img/structure/B43831.png)

(2S,5R)-Benzhydryl 3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate 4-oxide

描述

(2S,5R)-Benzhydryl 3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate 4-oxide is a synthetic compound that belongs to the class of beta-lactam antibiotics. It is commonly referred to as ceftizoxime, and it is used to treat a variety of bacterial infections. The compound was first synthesized in 1978 and has since been extensively studied for its mechanism of action and therapeutic potential.

作用机制

Ceftizoxime works by inhibiting the synthesis of bacterial cell walls. Specifically, it binds to and inhibits the activity of penicillin-binding proteins (PBPs) that are responsible for cross-linking peptidoglycan strands in the bacterial cell wall. This leads to the weakening of the cell wall and eventual cell lysis.

生化和生理效应

Ceftizoxime is rapidly absorbed from the gastrointestinal tract and reaches peak plasma concentrations within one hour of administration. It is excreted primarily through the kidneys and has a half-life of approximately two hours. Ceftizoxime has been shown to have minimal toxicity and is well-tolerated by most patients.

实验室实验的优点和局限性

Ceftizoxime has several advantages as a research tool. It is readily available and relatively inexpensive compared to other antibiotics. It has a broad spectrum of activity against both gram-positive and gram-negative bacteria, making it useful for a wide range of experiments. However, there are also limitations to its use. Ceftizoxime can interfere with some enzymatic assays, and its antibacterial activity can be affected by the presence of other compounds in the experimental system.

未来方向

There are several future directions for research on ceftizoxime. One area of interest is the development of new derivatives with enhanced antibacterial activity or improved pharmacokinetic properties. Another direction is the investigation of ceftizoxime's potential as an immunomodulatory agent. Finally, there is ongoing research into the mechanisms of resistance to ceftizoxime and other beta-lactam antibiotics, with the goal of developing new strategies for combating antibiotic-resistant bacteria.

In conclusion, (2S,5R)-Benzhydryl 3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate 4-oxide is a synthetic compound that has been extensively studied for its antibacterial activity and therapeutic potential. Its mechanism of action involves the inhibition of bacterial cell wall synthesis, and it has been used to treat a variety of bacterial infections. While ceftizoxime has several advantages as a research tool, there are also limitations to its use. Future research directions include the development of new derivatives and the investigation of ceftizoxime's potential as an immunomodulatory agent.

合成方法

The synthesis of ceftizoxime involves the reaction of 7-aminocephalosporanic acid with benzhydryl bromide in the presence of a base. The resulting benzhydryl 7-aminocephalosporanic acid is then reacted with 3,3-dimethylacrylic acid to form the ester derivative. The final step involves the oxidation of the sulfur atom to form the 4-oxide derivative.

科学研究应用

Ceftizoxime has been extensively studied for its antibacterial activity against a wide range of gram-positive and gram-negative bacteria. It has been used in clinical trials to treat infections such as pneumonia, urinary tract infections, and septicemia. In addition, ceftizoxime has been studied for its potential to treat other bacterial infections such as meningitis and gonorrhea.

属性

IUPAC Name |

benzhydryl (2S,5R)-3,3-dimethyl-4,7-dioxo-4λ4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21NO4S/c1-21(2)19(22-16(23)13-17(22)27(21)25)20(24)26-18(14-9-5-3-6-10-14)15-11-7-4-8-12-15/h3-12,17-19H,13H2,1-2H3/t17-,19+,27?/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AZIUCAWYSMPKQK-HVHNRQALSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(N2C(S1=O)CC2=O)C(=O)OC(C3=CC=CC=C3)C4=CC=CC=C4)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1([C@@H](N2[C@H](S1=O)CC2=O)C(=O)OC(C3=CC=CC=C3)C4=CC=CC=C4)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50466738 | |

| Record name | (2S,5R)-Benzhydryl 3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate 4-oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50466738 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

383.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2S,5R)-Benzhydryl 3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate 4-oxide | |

CAS RN |

87579-78-0 | |

| Record name | (2S,5R)-Benzhydryl 3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate 4-oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50466738 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

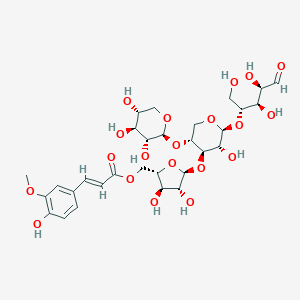

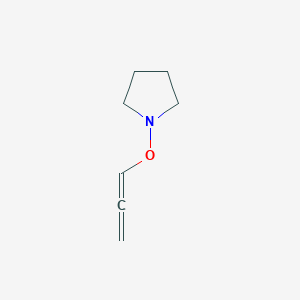

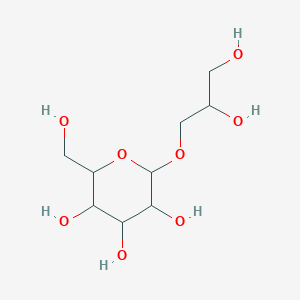

![6-(Hydroxymethyl)-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxane-2,4,5-triol](/img/structure/B43759.png)

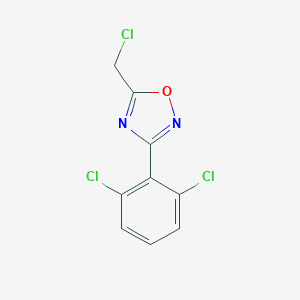

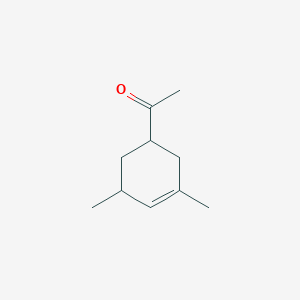

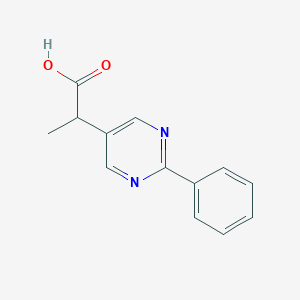

![1,8-Dimethyl-3,6-diazatricyclo[4.3.1.1~3,8~]undecan-9-one](/img/structure/B43779.png)